Sodium 3-methyl-4-phenyl-3-butenoate

Hypolipidemic Toxicology Drug Safety

Researchers studying lipid-lowering mechanisms face a common confound: clofibrate induces significant hepatomegaly, complicating data interpretation. Sodium 3-methyl-4-phenyl-3-butenoate (CAS 19488-17-6) solves this by reducing hepatic enlargement to just +10% vs. +18% for clofibrate in nephrotic rat models. • Dual-action probe: inhibits cholesterol biosynthesis and platelet aggregation in a single molecular entity • Superior thermal stability: 339.8°C boiling point supports hot-melt extrusion and high-temperature workflows • Specified as the (E)-isomer, the biologically active form; essential baseline reference for SAR campaigns exploring halogenated derivatives.

Molecular Formula C11H12NaO2+
Molecular Weight 199.2 g/mol
CAS No. 19488-17-6
Cat. No. B095097
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSodium 3-methyl-4-phenyl-3-butenoate
CAS19488-17-6
Molecular FormulaC11H12NaO2+
Molecular Weight199.2 g/mol
Structural Identifiers
SMILESCC(=CC1=CC=CC=C1)CC(=O)O.[Na+]
InChIInChI=1S/C11H12O2.Na/c1-9(8-11(12)13)7-10-5-3-2-4-6-10;/h2-7H,8H2,1H3,(H,12,13);/q;+1/b9-7+;
InChIKeyPQUXIHWTFMAFMT-BXTVWIJMSA-N
Commercial & Availability
Standard Pack Sizes25 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Sodium 3-Methyl-4-Phenyl-3-Butenoate: Identity & Procurement


Sodium 3-methyl-4-phenyl-3-butenoate (CAS 19488-17-6), also known as sodium β-benzalbutyrate, is the sodium salt form of 3-methyl-4-phenyl-3-butenoic acid (benzalbutyric acid) [1]. This compound is a styrylacetic acid derivative historically investigated for its hypolipidemic and antiplatelet aggregation properties [2]. Its molecular formula is C₁₁H₁₂NaO₂⁺, with a molecular weight of 199.2 g/mol, and it exists as the (E)-isomer [1]. Unlike its free acid counterpart (CAS 6052-53-5), the sodium salt offers distinct physicochemical advantages that are critical for certain formulation and procurement strategies . While its use as an antilipemic agent is now largely historical, its unique structural and activity profile remains relevant for specific research applications.

Historical hypolipidemic and antiplatelet research compound
Sodium salt form offers distinct thermal and formulation profile
(E)-isomer for biological study context

Sodium 3-Methyl-4-Phenyl-3-Butenoate: Substitution Risks


Direct substitution with the free acid (3-methyl-4-phenyl-3-butenoic acid, CAS 6052-53-5) or other salts/esters is scientifically and practically inadvisable. The sodium salt demonstrates a significantly higher boiling point (339.8°C at 760 mmHg) compared to the free acid (322.9°C at 760 mmHg), indicating different thermal stability profiles that can impact handling and formulation . Critically, in vivo studies directly comparing the sodium salt (β-benzalbutyrate) to clofibrate revealed a markedly lower propensity to induce hepatomegaly (a key off-target effect) [1]. Furthermore, substitution with other derivatives, such as the amide, results in a dramatically altered pharmacological profile, including changes in potency and toxicity [2]. Even simple isomerism matters: the (E)-isomer (CAS 19488-17-6) is the primary focus of biological studies, while the (Z)-isomer has not been shown to possess equivalent activity [3].

Free acid
Sodium salt
Thermal stability and hepatomegaly profile may not transfer directly
Amide derivatives
Sodium salt
Pharmacological and toxicity profile may differ substantially
(Z)-isomer
(E)-isomer
Activity equivalence not demonstrated

Sodium 3-Methyl-4-Phenyl-3-Butenoate: Comparative Performance


Reduced Hepatomegaly vs. Clofibrate

In a factorial study on experimental acute nephrotic hyperlipidemia in rats, sodium β-benzalbutyrate (the target compound) induced significantly less hepatomegaly (liver enlargement) than the reference compound clofibrate. This is a key differentiator in toxicity profile [1].

Hepatomegaly vs. Clofibrate
Head-to-head
Liver weight increase: +10% (sodium salt) vs. +18% (clofibrate); 8 pp lower (P < 0.05)
Supports model-response interpretation with reduced hepatic confound
Rat nephrotic model, 10-day oral
Hypolipidemic Toxicology Drug Safety

Cholesterol Biosynthesis Inhibition vs. p-Chloro Analog

Preliminary in vitro screening for cholesterol biosynthesis inhibition revealed that the potency of the target compound (β-benzalbutyric acid, BBA) is comparable to that of its p-chloro analog (compound 6b) [1].

Biosynthesis Inhibition
Data to verify
Potency reported as comparable to p-chloro analog
Supports SAR baseline context
In vitro assay details not specified
Cholesterol Biosynthesis Structure-Activity Relationship In Vitro Assay

Enhanced Thermal Stability vs. Free Acid

The sodium salt exhibits a significantly higher boiling point than the corresponding free acid, indicating enhanced thermal stability which is crucial for certain synthetic and formulation processes .

Thermal Stability
Reported
Boiling point 339.8°C vs. 322.9°C free acid; 16.9°C higher
Supports selection for high-temperature processes
At 760 mmHg
Physicochemical Properties Formulation Thermal Stability

Antiplatelet Aggregation Activity

Sodium β-benzalbutyrate has been specifically studied for its ability to inhibit platelet adhesion and aggregation in both normal subjects and coronary patients, a property not commonly shared by many simple styrylacetic acid derivatives or clofibrate [1] [2].

Antiplatelet Activity
Class-level inference
Dual hypolipidemic and antiplatelet profile reported
Supports polypharmacology research context
Human ex vivo/in vitro studies
Platelet Aggregation Polypharmacology Cardiovascular

Distinct Toxicity vs. Amide Derivatives

The sodium salt of the parent acid has a different toxicity profile compared to its substituted amide derivatives. Specifically, the diethylamide derivative (compound IIId) shows an oral LD50 of 2300 mg/kg in rats, while the parent acid sodium salt is generally considered to have a different and potentially more favorable safety profile (though direct LD50 for the sodium salt is not provided in the same source) [1].

Toxicity vs. Amide
Class-level inference
LD50 of amide derivative: 2300 mg/kg; sodium salt profile reported distinct
Supports structure-toxicity relationship review
Direct LD50 for sodium salt not provided
Toxicology SAR Drug Safety

Sodium 3-Methyl-4-Phenyl-3-Butenoate: Key Applications


Hypolipidemic Research with Reduced Hepatotoxicity

Researchers investigating the mechanisms of lipid-lowering agents in vivo, particularly those using rodent models of hyperlipidemia, should prioritize sodium 3-methyl-4-phenyl-3-butenoate over clofibrate. The quantitative evidence demonstrates that this compound induces significantly less hepatomegaly (+10% vs. +18% for clofibrate) in a nephrotic rat model . This reduced hepatic effect minimizes a key confounding variable, allowing for a cleaner interpretation of the primary hypolipidemic mechanism and reducing the need for additional control groups to account for liver toxicity. This makes it a superior tool compound for studies focused on lipid metabolism pathways without the interference of pronounced liver enlargement.

High-Temperature Synthesis & Formulation

In any industrial or laboratory process involving elevated temperatures—such as high-boiling solvent reactions, melt granulation, or hot-melt extrusion—the sodium salt form is the mandatory choice over the free acid. The data show a 16.9°C higher boiling point (339.8°C vs. 322.9°C for the free acid) . This improved thermal stability reduces the risk of premature degradation or volatilization, ensuring consistent stoichiometry and yield. For procurement specialists, specifying CAS 19488-17-6 over CAS 6052-53-5 is a critical quality control decision for heat-intensive workflows.

Dual-Action Hypolipidemic/Antiplatelet Research

For scientists exploring the intersection of dyslipidemia and thrombosis, sodium 3-methyl-4-phenyl-3-butenoate offers a unique polypharmacological profile. Evidence confirms its dual action as both an inhibitor of cholesterol biosynthesis and an inhibitor of platelet aggregation . Unlike clofibrate, which has a less defined or different antiplatelet mechanism, this compound provides a specific chemical probe to dissect the direct effects of a single molecular entity on both lipid profiles and platelet function. This is particularly valuable for ex vivo or in vivo studies in models of atherosclerosis or thrombotic disease.

SAR Baseline for Halogenated Analogs

The unsubstituted parent sodium salt serves as an essential reference standard in SAR campaigns exploring halogenated derivatives. Data indicate that its in vitro cholesterol biosynthesis inhibitory activity is 'comparable' to that of its more complex p-chloro analog . Therefore, for medicinal chemists aiming to determine if halogen substitution confers a genuine potency advantage or merely adds metabolic liability, this compound provides the indispensable baseline. Using this sodium salt as a starting point allows for a clear, quantitative assessment of the true contribution of subsequent structural modifications.

Application
Selection Property
Validation Focus
Hypolipidemic pathway studies
Reduced hepatic endpoint perturbation context
Liver weight endpoint monitoring
High-temperature formulation workflows
Thermal stability advantage
Boiling point and degradation endpoint review
Lipid-thrombosis polypharmacology research
Dual-action profile context
Platelet aggregation and cholesterol biosynthesis endpoints
Structure-activity relationship baseline
Core scaffold activity context
Comparator analog endpoint comparison

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
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